Tert-butyl 2-imino-5-methyl-2H-1,3,4-thiadiazine-3(6H)-carboxylate
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Overview
Description
Tert-butyl 2-imino-5-methyl-2H-1,3,4-thiadiazine-3(6H)-carboxylate is a chemical compound that belongs to the class of thiadiazines Thiadiazines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-imino-5-methyl-2H-1,3,4-thiadiazine-3(6H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiourea derivative with a suitable carbonyl compound in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-imino-5-methyl-2H-1,3,4-thiadiazine-3(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigation as a potential drug candidate for various diseases.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Tert-butyl 2-imino-5-methyl-2H-1,3,4-thiadiazine-3(6H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tert-butyl 2-imino-5-methyl-2H-1,3,4-thiadiazine-3(6H)-carboxylate include other thiadiazine derivatives, such as:
- 2-Amino-5-methyl-1,3,4-thiadiazine
- 2-Imino-5-phenyl-1,3,4-thiadiazine
- 2-Methyl-5-phenyl-1,3,4-thiadiazine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The tert-butyl and carboxylate groups, for example, can affect the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C9H15N3O2S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
tert-butyl 2-imino-5-methyl-6H-1,3,4-thiadiazine-3-carboxylate |
InChI |
InChI=1S/C9H15N3O2S/c1-6-5-15-7(10)12(11-6)8(13)14-9(2,3)4/h10H,5H2,1-4H3 |
InChI Key |
RJOSOUXUKNKWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N)SC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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